

# Comparison of 3-Hydroxycarbamazepine levels in different patient populations

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *3-Hydroxycarbamazepine*

Cat. No.: *B022271*

[Get Quote](#)

An In-Depth Comparative Guide to **3-Hydroxycarbamazepine** Levels in Diverse Patient Populations

This guide provides a comprehensive analysis of **3-hydroxycarbamazepine** (3-OH-CBZ), a minor but significant metabolite of the widely used anti-epileptic drug, carbamazepine (CBZ). Designed for researchers, scientists, and drug development professionals, this document delves into the factors that cause variability in 3-OH-CBZ levels across different patient populations, supported by experimental data and methodologies. Our objective is to synthesize technical data with field-proven insights to explain the causality behind these variations.

## Introduction: The Clinical Significance of a Minor Metabolite

Carbamazepine is a cornerstone therapy for epilepsy, bipolar disorder, and trigeminal neuralgia.<sup>[1]</sup> Its metabolism is complex and primarily occurs in the liver. While the major metabolic pathway leads to the formation of the active metabolite carbamazepine-10,11-epoxide (CBZ-E), a minor route involves ring hydroxylation to form 2-hydroxycarbamazepine and **3-hydroxycarbamazepine**.<sup>[1][2][3]</sup>

Although 3-OH-CBZ is a minor metabolite, its clinical relevance stems from its potential for bioactivation. Subsequent metabolism of 3-OH-CBZ can form reactive metabolites capable of inactivating cytochrome P450 enzymes or forming covalent adducts, which may play a role in idiosyncratic drug reactions.<sup>[2][3][4]</sup> Understanding the factors that influence its formation and

clearance is therefore critical for a complete picture of carbamazepine's safety and efficacy profile.

## Metabolic Pathway Overview

The formation of 3-OH-CBZ from carbamazepine is primarily catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4.[2][3] This metabolite can then undergo further secondary oxidation, also mediated by CYP3A4 and to a lesser extent CYP2C19, into a catechol and subsequently a reactive o-quinone species.[4][5] This multi-step bioactivation pathway underscores the importance of studying even minor metabolites.



[Click to download full resolution via product page](#)

Caption: Carbamazepine metabolic pathway to 3-OH-CBZ.

## Comparative Analysis of 3-OH-CBZ Levels Across Patient Populations

The plasma concentration of 3-OH-CBZ is not static; it is influenced by a confluence of intrinsic and extrinsic factors. This section compares how these variables impact metabolite levels in different patient groups.

| Factor  | Patient Population                                       | Expected Impact                                                                                                                                                                          |                                                                                                                                                                                                                                                                                |
|---------|----------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|         |                                                          | on 3-OH-CBZ                                                                                                                                                                              | Rationale                                                                                                                                                                                                                                                                      |
| Age     | Pediatric                                                | Variable; potentially lower concentration-to-dose ratio                                                                                                                                  | Children exhibit elevated clearance of the parent drug (CBZ) compared to adults, necessitating higher weight-adjusted doses. <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> This accelerated metabolism affects the entire metabolic profile. <a href="#">[9]</a> |
| Elderly | Variable; potentially higher concentration-to-dose ratio | Elderly patients often have reduced clearance of CBZ, likely due to a decrease in CYP3A4 activity with age, leading to a need for lower doses. <a href="#">[10]</a> <a href="#">[11]</a> |                                                                                                                                                                                                                                                                                |

|                         |                                                              |                                                                                                                                                                                                                                                                                          |                                                                                                                                                                                                              |
|-------------------------|--------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Genetics                | Carriers of specific CYP1A2, CYP3A4/5, CYP2C19 variants      | Significant Inter-individual Variability                                                                                                                                                                                                                                                 | Polymorphisms in genes encoding metabolic enzymes are a primary source of varied drug response. <a href="#">[12]</a>                                                                                         |
|                         |                                                              |                                                                                                                                                                                                                                                                                          | Formation of 3-OH-CBZ is linked to CYP1A2, while its formation and clearance are heavily dependent on CYP3A4 and CYP2C19. <a href="#">[4]</a> <a href="#">[12]</a>                                           |
| Different Ethnic Groups | Population-specific Differences                              | The frequency of genetic polymorphisms in drug-metabolizing enzymes (e.g., CYP3A5*3, CYP2C19 variants) differs significantly across ethnic groups, such as Caucasians and Asians, leading to distinct metabolic profiles. <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a> |                                                                                                                                                                                                              |
| Co-medications          | Patients on Enzyme Inducers (e.g., Phenytoin, Phenobarbital) | Increased Formation and Clearance                                                                                                                                                                                                                                                        | Co-administration of enzyme inducers accelerates CBZ metabolism, lowering parent drug levels but increasing metabolite-to-parent drug ratios. <a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[18]</a> |

---

|                                                             |                                                      |                                                                                                                                                                                                                                                                                     |
|-------------------------------------------------------------|------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patients on Enzyme Inhibitors (e.g., Macrolide Antibiotics) | Decreased Formation                                  | Inhibition of CYP3A4 elevates parent CBZ concentrations, reducing the substrate available for conversion to metabolites and altering the overall metabolic pathway.<br><a href="#">[17]</a>                                                                                         |
| Disease State                                               | Patients with Hepatic Impairment                     | Decreased Formation and Clearance<br>As CBZ is almost entirely metabolized by the liver, hepatic dysfunction severely impacts the formation of all metabolites, including 3-OH-CBZ.<br><a href="#">[1]</a> <a href="#">[19]</a> <a href="#">[20]</a> <a href="#">[21]</a>           |
| Patients with Renal Impairment                              | Potential for Accumulation of Conjugated Metabolites | While the parent drug is not significantly cleared by the kidneys, renally cleared metabolites may accumulate in patients with severe renal impairment, as seen with the structurally similar drug oxcarbazepine.<br><a href="#">[19]</a> <a href="#">[22]</a> <a href="#">[23]</a> |

---

## The Influence of Age: A Tale of Two Extremes

Pediatric Population: The physiology of children dictates a unique pharmacokinetic profile. Drug metabolizing enzyme systems mature at different rates, often leading to faster drug clearance during childhood compared to adulthood.[\[9\]](#) Studies consistently show that children clear

carbamazepine more rapidly than adults and thus require higher doses per kilogram of body weight to achieve therapeutic concentrations.[6][7][24] This enhanced metabolic capacity suggests a potentially higher rate of 3-OH-CBZ formation, although the overall steady-state concentration will depend on the equally dynamic clearance pathways.

**Elderly Population:** Conversely, the aging process is associated with a decline in the activity of certain metabolic enzymes, notably CYP3A4.[10][16] Research on elderly patients has demonstrated that carbamazepine clearance is significantly decreased in an age-dependent manner.[16][11] This reduced metabolic rate means that elderly patients often require lower doses to maintain therapeutic levels and avoid toxicity.[16] Consequently, the formation of 3-OH-CBZ may be slower in this population.

## Genetic Polymorphisms and Ethnic Diversity

Pharmacogenetics is key to understanding inter-individual variability. The formation of 3-OH-CBZ is catalyzed by CYP1A2, and polymorphisms in this gene can affect CBZ clearance.[12] Furthermore, both the formation and subsequent bioactivation of 3-OH-CBZ are heavily reliant on CYP3A4 and CYP2C19.[3][4]

- **CYP3A5:** The nonfunctional CYP3A5\*3 allele, which leads to lower CBZ clearance, is found at different frequencies across populations, being more common in Caucasians than in individuals of African descent and having a frequency of over 70% in Chinese populations. [12][25]
- **CYP2C19:** Variants like CYP2C192 and CYP2C193 result in decreased or absent enzyme activity and are more prevalent in Asian populations than in Caucasians.[25] This could theoretically lead to reduced clearance of 3-OH-CBZ in carriers.

These genetic differences are a major reason why drug metabolism can vary substantially between different ethnic groups.[13][14][26]

## The Impact of Co-medication and Disease States

**Drug-Drug Interactions:** Carbamazepine is a potent inducer of its own metabolism (autoinduction) as well as the metabolism of other drugs via CYP3A4 and CYP2B6.[2][17][27] When co-administered with other inducers like phenytoin or phenobarbital, CBZ clearance is further accelerated.[17][18] This results in lower plasma concentrations of the parent drug but

elevated ratios of metabolites to the parent drug.[\[18\]](#) Conversely, CYP3A4 inhibitors will increase CBZ levels, potentially leading to toxicity and altering the balance of metabolite formation.[\[17\]](#)

Organ Impairment:

- Hepatic Impairment: Given that the liver is the primary site of CBZ metabolism, any degree of hepatic impairment can significantly reduce the formation and clearance of 3-OH-CBZ.[\[1\]](#) [\[2\]](#)[\[21\]](#)
- Renal Impairment: While the direct impact on CBZ is minimal, the clearance of its metabolites could be compromised. For oxcarbazepine, a related drug, its monohydroxy metabolite accumulates significantly in patients with severe renal impairment.[\[22\]](#) This suggests a risk that hydrophilic metabolites of CBZ, potentially including glucuronide conjugates of 3-OH-CBZ, could accumulate in patients with compromised kidney function.[\[23\]](#)

## Experimental Protocol: Quantification of 3-Hydroxycarbamazepine

To accurately compare levels of 3-OH-CBZ, a robust and validated analytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.[\[28\]](#)

### Step-by-Step Methodology

- Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -70°C until analysis.
- Sample Preparation (Protein Precipitation):
  - To 100 µL of plasma sample, add 300 µL of a precipitating agent such as acetonitrile or methanol containing an appropriate internal standard (e.g., a stable isotope-labeled analog).
  - Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

- Centrifuge at high speed (e.g., 12,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[29]
- Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
- Chromatographic Separation:
  - LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
  - Column: A reverse-phase column, such as a C8 or C18 (e.g., Zorbax Eclipse XDB-C8, 50 mm length), is effective for separation.[28]
  - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium formate, pH 3) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[28]
  - Flow Rate: A typical flow rate would be around 0.3-0.5 mL/min.
- Mass Spectrometric Detection:
  - Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
  - Mode: Operate in positive ion mode using Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.
  - MRM Transitions: Monitor specific precursor-to-product ion transitions. For 3-OH-CBZ, a precursor ion of  $m/z$  253 would be selected.[28] A specific product ion would be determined during method development.
- Quantification:
  - Construct a calibration curve using standards of known concentrations prepared in a blank matrix (e.g., drug-free plasma).
  - Calculate the concentration of 3-OH-CBZ in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: Workflow for 3-OH-CBZ quantification in plasma.

## Conclusion

The concentration of **3-hydroxycarbamazepine**, while a minor metabolite, is a dynamic variable influenced by a patient's age, genetic makeup, co-administered medications, and overall health status. This guide highlights that a "one-size-fits-all" approach to carbamazepine therapy is insufficient. For drug development professionals and researchers, recognizing these population-specific differences is paramount for designing informative clinical trials and developing safer, more effective therapeutic strategies. The provided analytical methodology offers a robust framework for accurately measuring this metabolite, enabling further research into its precise role in both the efficacy and toxicology of carbamazepine.

## References

- SMPDB. (n.d.). Carbamazepine Metabolism Pathway.
- Iascone, R., et al. (2021). Pharmacogenetics of Carbamazepine and Valproate: Focus on Polymorphisms of Drug Metabolizing Enzymes and Transporters. *Pharmaceuticals*, 14(3), 285.
- ClinPGx. (n.d.). Carbamazepine Pathway, Pharmacokinetics.
- Whirl-Carrillo, M., et al. (2012). Pharmacogenomics Knowledge for Personalized Medicine. *Clinical Pharmacology & Therapeutics*, 92(4), 414-417.
- Pearce, R. E., et al. (2008). Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2,3-dihydroxycarbamazepine. *Drug Metabolism and Disposition*, 36(8), 1637-49.
- Pearce, R. E., et al. (2008). Pathways of Carbamazepine Bioactivation in Vitro. III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. *Drug Metabolism and Disposition*, 36(8), 1637-1649.
- Spina, E., et al. (1996). Clinically significant pharmacokinetic drug interactions with carbamazepine. An update. *Clinical Pharmacokinetics*, 31(3), 198-214.
- Guo, D., et al. (2021). Effects of CYP3A4/5 and ABCB1 genetic polymorphisms on carbamazepine metabolism and transport in Chinese patients with epilepsy treated with carbamazepine in monotherapy and bitherapy. *Journal of Clinical Pharmacy and Therapeutics*, 46(4), 1035-1043.
- Kerr, B. M., et al. (1992). The influence of concurrent drug therapy on serum concentrations of carbamazepine and its epoxide metabolite. *Epilepsy Research*, 11(3), 217-223.
- Gaillard, Y., et al. (2004). Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human

plasma. *Journal of Chromatography B*, 813(1-2), 147-156.

- Kerr, B. M., et al. (1992). Carbamazepine Drug Interactions: The Influence of Concurrent Drug Therapy on Serum Concentrations of Carbamazepine and Its Epoxide Metabolite. In *Drug Interactions and the Liver*. CRC Press.
- Van Parys, J. A., et al. (1991). The effect of renal impairment on the pharmacokinetics of oxcarbazepine and its metabolites. *European Journal of Clinical Pharmacology*, 40(3), 249-254.
- Zhou, B. T., et al. (2015). Association between PK/PD-involved gene polymorphisms and carbamazepine-individualized therapy. *Pharmacogenomics*, 16(13), 1435-1445.
- Zhou, H. H., & Liu, Z. Q. (2000). Ethnic differences in drug metabolism. *Clinical Chemistry and Laboratory Medicine*, 38(9), 899-903.
- Kalow, W. (1986). Ethnic differences in drug metabolism. *Clinical Pharmacokinetics*, 11(3), 243-258.
- American Epilepsy Society. (2016). Pharmacokinetics of Carbamazepine in Patients by Renal Function Status: IV Carbamazepine Formulation as a Short-Term Switch from Oral Carbamazepine.
- Medscape. (n.d.). How to use carbamazepine (CBZ) in patients with Chronic Kidney Disease (CKD)?
- Tolbert, D., et al. (2012). Population Pharmacokinetics of Carbamazepine in Elderly Patients. *Journal of Pharmacy & Pharmaceutical Sciences*, 15(2), 260-271.
- Wang, Y., et al. (2021). Effects of genetic polymorphism of drug-metabolizing enzymes on the plasma concentrations of antiepileptic drugs in Chinese population. *Expert Opinion on Drug Metabolism & Toxicology*, 17(1), 93-108.
- Tolbert, D., et al. (2012). Population pharmacokinetics of carbamazepine in elderly patients. *Journal of Pharmacy & Pharmaceutical Sciences*, 15(2), 260-71.
- Caccamo, D., et al. (2005). Serum carbamazepine concentrations in elderly patients: a case-matched pharmacokinetic evaluation based on therapeutic drug monitoring data. *Epilepsia*, 46(6), 902-907.
- Iascone, R., et al. (2021). Pharmacogenetics of Carbamazepine and Valproate: Focus on Polymorphisms of Drug Metabolizing Enzymes and Transporters. *Pharmaceuticals*.
- Contin, M., et al. (2013). 10-Hydroxycarbazepine Serum Concentration-to-Oxcarbazepine Dose Ratio: Influence of Age and Concomitant Antiepileptic Drugs. *Therapeutic Drug Monitoring*.
- Zhang, X., et al. (2022). LC-MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. *Molecules*, 27(19), 6296.
- Zhou, H. H., & Liu, Z. Q. (2000). Ethnic Differences in Drug Metabolism. *Clinical Chemistry and Laboratory Medicine*.

- Tolbert, D., et al. (2012). Population Pharmacokinetics of Carbamazepine in Elderly Patients. *Journal of Pharmacy & Pharmaceutical Sciences*.
- PharmaJen. (n.d.). The Role of Gender and Ethnicity in Drug Metabolism and Pharmacokinetics.
- The Washington Post. (1990, February 13). ETHNIC GROUPS MAY DIFFER IN METABOLIZING DRUGS.
- Riva, R., et al. (1985). Free concentration of carbamazepine and carbamazepine-10,11-epoxide in children and adults. Influence of age and phenobarbitone co-medication. *Clinical Pharmacokinetics*, 10(6), 524-31.
- Bondareva, I. B., et al. (2006). Population pharmacokinetic modelling of carbamazepine in epileptic elderly patients: implications for dosage. *Journal of Clinical Pharmacy and Therapeutics*, 31(3), 239-247.
- FDA. (2020). Pharmacokinetics in Patients with Impaired Renal Function – Study Design, Data Analysis, and Impact on Dosing.
- Britzius, S., et al. (2021). Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential. *Pharmaceutics*, 13(5), 726.
- AKJournals. (n.d.). Determination of plasma concentrations of carbamazepine, oxcarbazepine and their active metabolites and investigation of serum matrix based on HPLC in.
- EMA. (2005). Guideline on the Evaluation of the Pharmacokinetics of Medicinal Products in Patients with Impaired Hepatic Function.
- Jancova, P., et al. (2010). Factors influencing carbamazepine pharmacokinetics in children and adults: Population pharmacokinetic analysis. *Journal of Clinical Pharmacy and Therapeutics*.
- Clarke, W., & Dasgupta, A. (2010). Therapeutic Drug Monitoring of the Newer Anti-Epilepsy Medications. *Therapeutic Drug Monitoring*, 32(5), 539-555.
- Kim, Y., et al. (2019). LC–MS–MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. *Journal of Chromatographic Science*, 57(1), 58-64.
- Al-Zaagi, I. A., et al. (2011). Development and validation of an HPLC method for the determination of carbamazepine in human plasma. *International Journal of Pharmaceutical Sciences and Research*.
- Wójcik-Pędziwiatr, M., et al. (2022). Therapeutic Drug Monitoring of Carbamazepine: A 20-Year Observational Study. *Journal of Clinical Medicine*.
- PubChem. (n.d.). **3-Hydroxycarbamazepine**.
- Battino, D., et al. (1986). Factors influencing plasma concentrations of carbamazepine and carbamazepine-10,11-epoxide in epileptic children and adults. *Clinical Pharmacokinetics*, 11(6), 506-14.
- Genomind. (2021, February 5). Physiological Changes and Pediatric Pharmacokinetics.

- Battino, D., et al. (1980). Carbamazepine plasma levels in children and adults: influence of age, dose, and associated therapy. *Therapeutic Drug Monitoring*, 2(4), 315-22.
- LiverTox. (2020, July 30). Oxcarbazepine. NCBI Bookshelf.
- Jannetto, P. J., & Langman, L. J. (2005). Drug Monitoring and Toxicology: A Procedure for the Monitoring of Oxcarbazepine Metabolite by HPLC–UV. *Journal of Medical Toxicology*, 1(2), 64-68.
- LiverTox. (2017, January 15). Carbamazepine. NCBI Bookshelf.
- ResearchGate. (n.d.). Assessment of Hepatic Impairment and Implications for Pharmacokinetics of Substance Use Treatment: Clinical Pharmacology in Drug Development.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. SMPDB [smpdb.ca]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2,3-dihydroxycarbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Free concentration of carbamazepine and carbamazepine-10,11-epoxide in children and adults. Influence of age and phenobarbitone co-medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Factors influencing plasma concentrations of carbamazepine and carbamazepine-10,11-epoxide in epileptic children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genomind.com [genomind.com]
- 10. Population Pharmacokinetics of Carbamazepine in Elderly Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Population pharmacokinetic modelling of carbamazepine in epileptic elderly patients: implications for dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacogenetics of Carbamazepine and Valproate: Focus on Polymorphisms of Drug Metabolizing Enzymes and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethnic differences in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmajen.com [pharmajen.com]
- 16. Serum carbamazepine concentrations in elderly patients: a case-matched pharmacokinetic evaluation based on therapeutic drug monitoring data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinically significant pharmacokinetic drug interactions with carbamazepine. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carbamazepine drug interactions: the influence of concurrent drug therapy on serum concentrations of carbamazepine and its epoxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. ema.europa.eu [ema.europa.eu]
- 21. Carbamazepine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. The effect of renal impairment on the pharmacokinetics of oxcarbazepine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. ETHNIC GROUPS MAY DIFFER IN METABOLIZING DRUGS - The Washington Post [washingtonpost.com]
- 27. Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring | MDPI [mdpi.com]

- To cite this document: BenchChem. [Comparison of 3-Hydroxycarbamazepine levels in different patient populations]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b022271#comparison-of-3-hydroxycarbamazepine-levels-in-different-patient-populations\]](https://www.benchchem.com/product/b022271#comparison-of-3-hydroxycarbamazepine-levels-in-different-patient-populations)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)